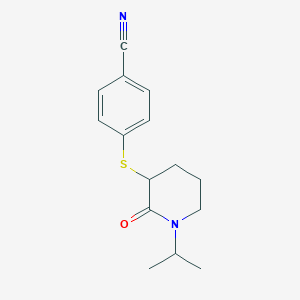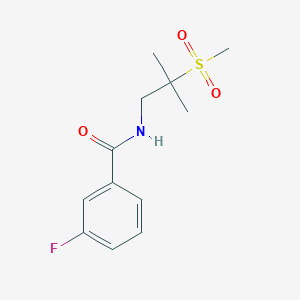
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide, also known as FL-118, is a novel anticancer agent that has shown promising results in preclinical studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mécanisme D'action
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound targets multiple signaling pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide also inhibits the activity of DNA topoisomerase I and II, enzymes that are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to evaluate the potential toxicity and side effects of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide.
Orientations Futures
For research on N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide include evaluating its safety and efficacy in clinical trials, identifying biomarkers that predict response to this compound, and optimizing its formulation and dosing regimen. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide may also have potential applications in combination with other anticancer agents or in combination with radiation therapy. Additionally, further studies are needed to understand the mechanisms underlying N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide's selectivity for cancer cells and its effects on the tumor microenvironment.
Méthodes De Synthèse
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been synthesized using several methods, including the reaction of 5-fluoro-2-hydroxybenzoic acid with 4-hydroxy-2H-chromen-2-one in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to the final product by reacting with a carboxylic acid derivative, such as an amide or an ester.
Applications De Recherche Scientifique
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential anticancer properties. In preclinical studies, N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has shown potent antitumor activity against a variety of cancer cell lines, including breast, colon, lung, and pancreatic cancer. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has also demonstrated synergistic effects when used in combination with other anticancer agents, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-10-5-6-14(19)13(9-10)18-16(20)12-7-8-21-15-4-2-1-3-11(12)15/h1-6,9,12,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQCLFAGAXFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NC3=C(C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)




